molecular formula C16H9ClN2O B8302690 6-Chloro-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbonitrile

6-Chloro-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbonitrile

Cat. No.: B8302690
M. Wt: 280.71 g/mol
InChI Key: BPZKTDPSQHYNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C16H9ClN2O and its molecular weight is 280.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H9ClN2O

Molecular Weight

280.71 g/mol

IUPAC Name

6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C16H9ClN2O/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18)16(20)19-14/h1-8H,(H,19,20)

InChI Key

BPZKTDPSQHYNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-amino-5-chlorophenyl)(phenyl)methanone (1 g, 4.32 mmol, Eq: 1.00), ethyl 2-cyanoacetate (2.44 g, 2.3 ml, 21.6 mmol, Eq: 5) and cerium (III) chloride heptahydrate (322 mg, 863 μmol, Eq: 0.2) was heated to 200° C. for 30 min in a microwave. Then water was added and the mixture was acidified to pH 2-3 with 0.1N HCl. The mixture was then extracted with ethyl acetate (3×) and the combined extracts were washed with water and brine, dried with Na2SO4, filtered and evaporated. The remaining residue was triturated with a mixture of DCM (5 ml) and heptane (2 ml) for 2 h. Filtration yielded the title compound (389 mg, light yellow solid). MS (ESI): 281.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
cerium (III) chloride heptahydrate
Quantity
322 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.